molecular formula C15H15N5O2S B2511380 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226441-43-5

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2511380
CAS No.: 1226441-43-5
M. Wt: 329.38
InChI Key: ZLCHWXANZWHKDH-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Heterocyclic Systems

Heterocyclic systems based on 1,3,4-thiadiazole and oxadiazole scaffolds, like N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, exhibit a broad spectrum of pharmacological potentials due to their capacity for chemical modifications. These compounds are considered vital for expressing pharmacological activity, highlighting their significance in medicinal chemistry. The 1,3,4-oxadiazole ring, in particular, is known as a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. The analysis of biological activity in these heterocyclic systems has identified them as key structural components in agents with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with other heterocycles often results in a synergistic effect, making these scaffolds important for constructing new drug-like molecules with versatile pharmacological potential (Lelyukh, 2019).

Significance in Drug Development

The oxadiazole core, including the 1,3,4-oxadiazole moiety, occupies a special place in synthetic medicinal chemistry due to its diverse pharmacological properties. These compounds have applications beyond pharmacology, including in materials science as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. This broad range of applications underlines the oxadiazole core's structural significance and utility in the development of new drug candidates, highlighting its efficacy and lower toxicity as medicinal agents. The review emphasizes the oxadiazole core's potential in generating efficacious and less toxic therapeutic options, pointing towards innovative strategies in drug discovery (Rana, Salahuddin, & Sahu, 2020).

Mechanism of Action

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-4-12-13(23-20-18-12)14(21)17-11-7-5-10(6-8-11)15-16-9(2)19-22-15/h5-8H,3-4H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCHWXANZWHKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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